![molecular formula C19H18N6O B2657601 1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892774-36-6](/img/structure/B2657601.png)
1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, exhibiting good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole with notable antimicrobial and anti-proliferative activities (Al-Wahaibi et al., 2021).
Synthesis and Biological Activity
The synthesis and biological activity of compounds containing the 1,2,4-triazole structure have been extensively studied. Noubade et al. (2009) reported the synthesis of various 1,2,4-oxadiazole derivatives and their characterization based on IR, 1HNMR, mass spectral data, and elemental analysis (Noubade et al., 2009).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles has been explored, particularly in the presence of nitrogen nucleophiles. Buscemi et al. (1996) investigated the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles, resulting in the formation of 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996).
Anticancer Activity
1,2,4-Triazole derivatives have shown promise in anticancer research. Ahsan et al. (2014) synthesized novel oxadiazole analogues and evaluated their anticancer activity against various cancer cell lines, with some derivatives showing significant activity (Ahsan et al., 2014).
Synthesis Techniques
Advanced synthesis techniques for these compounds have been developed. Ramazani and Rezaei (2010) developed a novel and efficient method for synthesizing 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence (Ramazani and Rezaei, 2010).
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-5-8-14(9-6-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-10-12(2)4-7-13(15)3/h4-10H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVAQLJVNYFCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
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